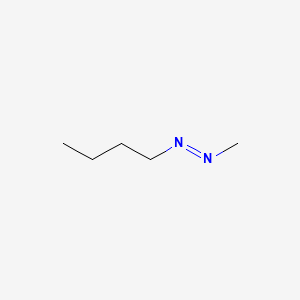
Butylmethyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylmethyldiazene is an organic compound with the molecular formula C5H12N2. It is a diazene derivative, characterized by the presence of a nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylmethyldiazene can be synthesized through the reaction of butylamine with methylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the diazene bond. The reaction can be represented as follows:
Butylamine+Methylhydrazine→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butylmethyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted diazene compounds.
Scientific Research Applications
Butylmethyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butylmethyldiazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This bond can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Nitrosation: Formation of nitroso compounds that can modify proteins and nucleic acids.
Hydrazine Formation: Reduction to hydrazine derivatives that can act as reducing agents in biological systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyldiazene: Similar structure but with two methyl groups instead of butyl and methyl.
Diethyldiazene: Contains two ethyl groups.
Dipropyldiazene: Contains two propyl groups.
Uniqueness
Butylmethyldiazene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
CAS No. |
4426-46-4 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
butyl(methyl)diazene |
InChI |
InChI=1S/C5H12N2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
InChI Key |
GKQMCKLMLLVAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















